

Dyngo-4a: A Technical Guide to a Potent Dynamin Inhibitor

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Compound of Interest

Compound Name: Dyngo-4a

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Abstract

Dyngo-4a is a potent, cell-permeable small molecule inhibitor of dynamin, a large GTPase essential for scission of nascent vesicles in endocytosis. As a second-generation compound developed from the dynasore scaffold, **Dyngo-4a** offers significantly improved potency and reduced non-specific binding, making it a valuable tool for dissecting dynamin-dependent cellular processes. This technical guide provides an in-depth overview of **Dyngo-4a**, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on cellular signaling pathways.

Introduction

Dynamins are a family of mechanochemical enzymes crucial for membrane fission events, most notably in clathrin-mediated endocytosis (CME) and synaptic vesicle endocytosis (SVE). [1] By oligomerizing at the neck of budding vesicles and hydrolyzing GTP, dynamin constricts and severs the membrane, releasing the vesicle into the cytoplasm. [2] Inhibition of dynamin function provides a powerful method to study these fundamental cellular processes and to investigate their roles in physiology and disease.

Dyngo-4a emerged from a rational drug design effort to improve upon the first-generation dynamin inhibitor, dynasore. [1] It exhibits a significantly enhanced inhibitory profile against

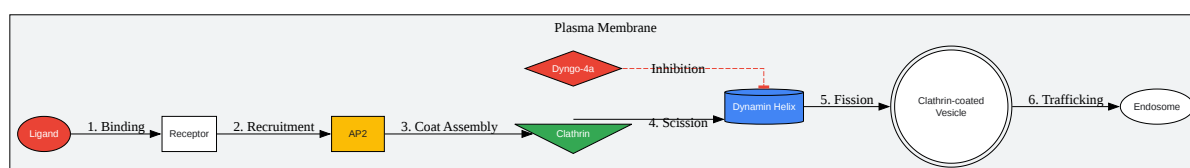
dynamin's GTPase activity and cellular endocytosis.[1][3] This guide serves as a comprehensive resource for researchers utilizing **Dyngo-4a** in their experimental paradigms.

Mechanism of Action

Dyngo-4a functions as a non-competitive inhibitor of dynamin's GTPase activity.[3][4] Its mechanism is distinct and more specific than its predecessor, dynasore.

- **Preferential Inhibition of Helical Oligomers:** Dynamin can assemble into different oligomeric states, including helices and rings. Helical assembly around the neck of a budding vesicle is critical for membrane scission.[1] **Dyngo-4a** demonstrates a strong preference for inhibiting the GTPase activity of dynamin in its helical conformation, which is associated with productive endocytosis.[1][3] It is significantly less potent against dynamin rings stimulated by SH3 domain-containing proteins like Grb2.[3][5] This suggests that **Dyngo-4a** can discriminate between different functional states of dynamin.[1][3]
- **Allosteric Inhibition:** **Dyngo-4a** binds to an allosteric site on the GTPase domain of dynamin.[2] It does not interfere with the binding of dynamin's PH domain to lipids, nor does it inhibit the basal, unassembled GTPase activity of dynamin.[3][4] Instead, it specifically blocks the assembly-stimulated GTPase activity required for membrane fission.[4][6][7]

Below is a diagram illustrating the inhibitory action of **Dyngo-4a** on clathrin-mediated endocytosis.



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Caption: Mechanism of **Dyngo-4a** in Clathrin-Mediated Endocytosis.

Chemical and Physical Properties

Dyngo-4a is a synthetic compound with the following properties:

Property	Value	Reference
Chemical Name	(E)-3-hydroxy-N'-(2,4,5-trihydroxybenzylidene)-2-naphthohydrazide	[8]
Molecular Formula	C ₁₈ H ₁₄ N ₂ O ₅	
Molecular Weight	338.3 g/mol	
CAS Number	1256493-34-1	[8]
Appearance	Crystalline solid	[9]
Solubility	Soluble in DMSO (up to 100 mM) and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.	[9]

Stock Solution Preparation: For cellular assays, it is recommended to first dissolve **Dyngo-4a** in DMSO to create a concentrated stock solution.[9] This stock can then be diluted into the desired aqueous buffer or cell culture medium.[9] It is advised not to store the aqueous solution for more than one day.[9]

Quantitative Data: In Vitro and Cellular Potency

Dyngo-4a is a potent inhibitor of both dynamin I (found predominantly in neurons) and the ubiquitously expressed dynamin II.[5][10] Its efficacy has been quantified across various assays, as summarized below.

Table 1: Inhibition of Dynamin GTPase Activity (IC₅₀)

Dynamin Isoform/Source	Stimulus	Assay Condition	IC ₅₀ (μM)	Reference
Dynamin I (Sheep Brain)	PS Liposomes	No Tween-80	0.38	[5][10][11]
Dynamin I (Sheep Brain)	PS Liposomes	With Tween-80	4.9	[5][11]
Dynamin I (Recombinant)	PS Liposomes	No Tween-80	1.1	[5][10][11]
Dynamin I (Recombinant)	PS Liposomes	With Tween-80	30.0	[5][11]
Dynamin I (Recombinant)	Microtubules	With Tween-80	3.3	[3][5]
Dynamin I (Recombinant)	Grb2 (Rings)	No Tween-80	39.2 - 362	[3][9]
Dynamin II (Recombinant)	PS Liposomes	No Tween-80	2.3	[5][10][11]
Dynamin II (Recombinant)	PS Liposomes	With Tween-80	92.3	[5]
Dynamin I (Human, Recombinant)	Not Specified	Not Specified	0.4	
Dynamin II (Human, Recombinant)	Not Specified	Not Specified	0.2	

Note: The presence of detergents like Tween-80 can affect the apparent potency of dynamin inhibitors.[1]

Table 2: Inhibition of Cellular Endocytosis (IC₅₀)

Endocytic Process	Cargo/Assay	Cell Type/System	IC ₅₀ (μM)	Reference
Clathrin-Mediated Endocytosis	Transferrin	Multiple cell types	5.7	[1] [3] [5] [10]
Clathrin-Mediated Endocytosis	Transferrin	U2OS cells	5.7	[11]
Synaptic Vesicle Endocytosis	FM4-64 Uptake	Rat Brain Synaptosomes	26.8	[5] [9]
Botulinum Toxin A (Hc) Uptake	Alexa Fluor 488-BoNT/A-Hc	Hippocampal Neurons	16.0	[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Dyngo-4a**.

Dynamin GTPase Activity Assay (Malachite Green)

This assay measures the amount of inorganic phosphate released from GTP hydrolysis by dynamin.

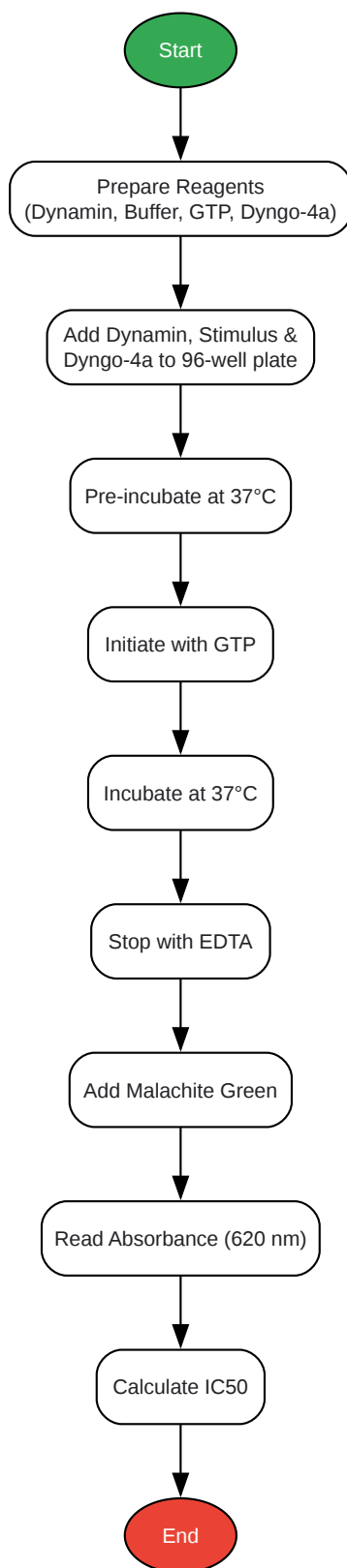
Materials:

- Purified dynamin I or II
- GTPase buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.4)
- GTP solution
- Stimulating agents: Phosphatidylserine (PS) liposomes or taxol-stabilized microtubules
- **Dyngo-4a** stock solution in DMSO
- Malachite green reagent

- 96-well microplate

Protocol:

- Prepare serial dilutions of **Dyngo-4a** in GTPase buffer.
- In a 96-well plate, add the dynamin protein (e.g., 20-50 nM final concentration) to the buffer.
- Add the stimulating agent (e.g., 10 µg/mL PS liposomes or microtubules).
- Add the **Dyngo-4a** dilutions or DMSO (vehicle control) to the wells.
- Pre-incubate the plate at 37°C for 15-30 minutes.
- Initiate the reaction by adding GTP (e.g., 100 µM final concentration).
- Incubate at 37°C for a set time (e.g., 30-90 minutes), ensuring the reaction stays in the linear range.
- Stop the reaction by adding an EDTA solution.
- Add the malachite green reagent to each well and incubate for 5-15 minutes at room temperature for color development.
- Read the absorbance at ~620 nm using a plate reader.
- Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.



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Caption: Workflow for a Dynamin GTPase Assay.

Cellular Inhibition of Clathrin-Mediated Endocytosis (Transferrin Uptake)

This assay quantifies the inhibition of CME by measuring the uptake of fluorescently labeled transferrin (Tfn).

Materials:

- Adherent cells (e.g., U2OS, HeLa, NIH3T3) cultured on coverslips or in imaging plates.[\[3\]](#)[\[5\]](#)
- Serum-free cell culture medium.
- Fluorescently labeled Transferrin (e.g., Tfn-Alexa Fluor 594).
- **Dyngo-4a** stock solution in DMSO.
- Fixative (e.g., 4% paraformaldehyde).
- Mounting medium with DAPI.
- Fluorescence microscope.

Protocol:

- Seed cells and grow to 50-70% confluency.
- Serum-starve the cells for 1-2 hours to upregulate transferrin receptor expression.
- Pre-incubate the cells with various concentrations of **Dyngo-4a** (or DMSO control) in serum-free medium for 30 minutes at 37°C.[\[5\]](#)[\[13\]](#)
- Add fluorescently labeled Tfn to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
- Place the plate on ice and wash the cells with ice-cold PBS to stop endocytosis.
- Perform an acid wash (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) on ice to remove surface-bound Tfn.

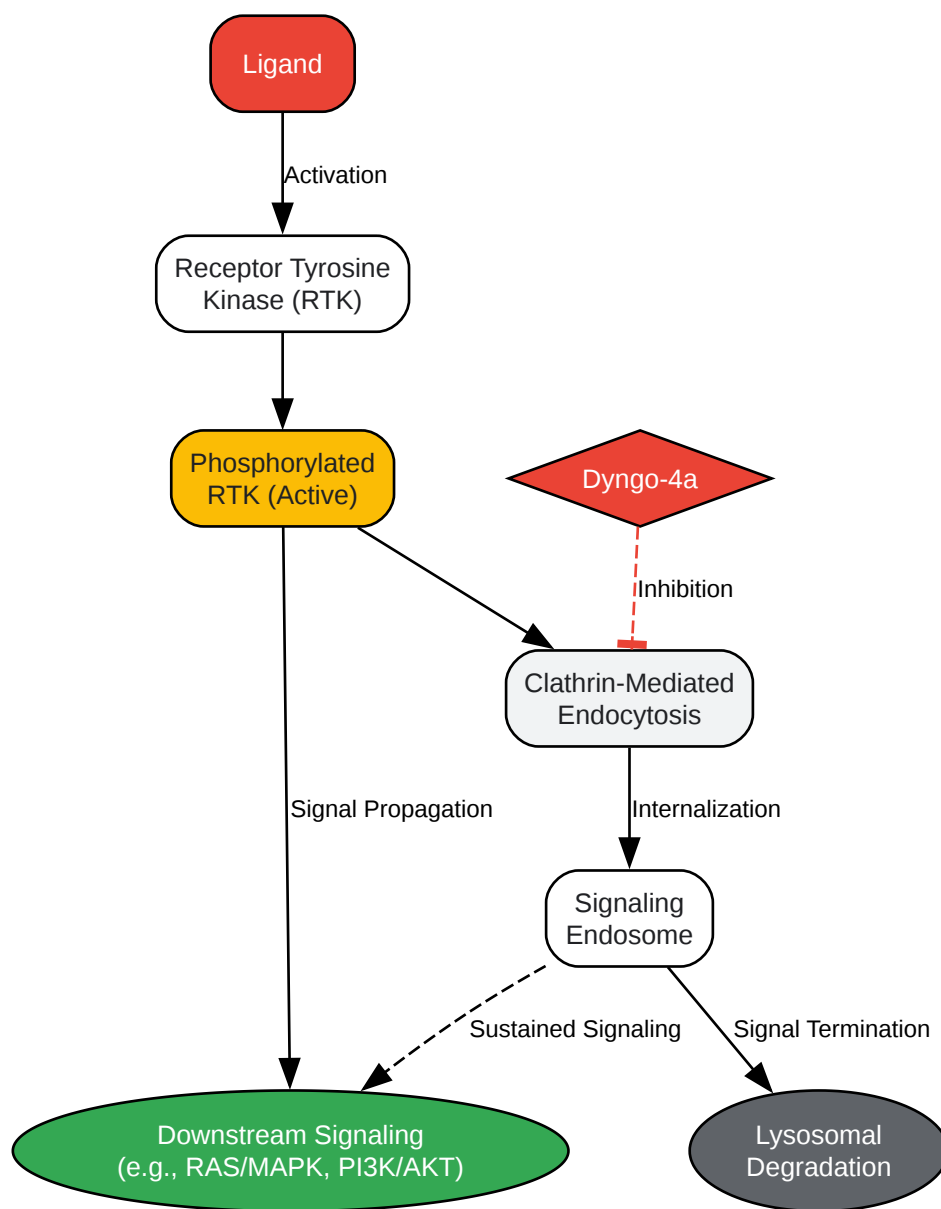
- Fix the cells with 4% paraformaldehyde.
- Mount the coverslips or image the plate directly.
- Quantify the internalized fluorescence per cell using image analysis software.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

Impact on Signaling Pathways

By inhibiting endocytosis, **Dyngo-4a** can have significant downstream effects on cellular signaling pathways that are regulated by receptor internalization.

- **Receptor Tyrosine Kinases (RTKs):** The internalization of activated RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a critical step in signal attenuation and modulation.[\[14\]](#)[\[15\]](#)[\[16\]](#) **Dyngo-4a** has been shown to inhibit the endocytosis of these receptors, which can alter the duration and intensity of their downstream signaling cascades.[\[14\]](#)[\[16\]](#) For example, some studies show that **Dyngo-4a** can strongly inhibit VEGF-induced phosphorylation of VEGFR2.[\[14\]](#)[\[15\]](#)
- **AKT and ERK1/2 Pathways:** **Dyngo-4a** treatment has been observed to increase the phosphorylation of AKT and ERK1/2 in neuroblastoma cells, leading to their differentiation.[\[17\]](#) This suggests that the modulation of endocytic trafficking by **Dyngo-4a** can have profound effects on cell fate decisions.

The diagram below illustrates how **Dyngo-4a** can modulate RTK signaling.



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Caption: Modulation of RTK Signaling by **Dyngo-4a**.

Off-Target Effects and Considerations

While **Dyngo-4a** is a significant improvement over dynasore, researchers should be aware of potential off-target effects. Studies using dynamin triple knockout (TKO) cells have revealed that some effects of **Dyngo-4a** can be dynamin-independent.[18][19]

- **Fluid-Phase Endocytosis and Membrane Ruffling:** **Dyngo-4a** has been shown to inhibit fluid-phase endocytosis and membrane ruffling even in cells completely lacking dynamin,

indicating these are off-target effects.[18]

- **Signaling Pathway Interference:** The effects of **Dyngo-4a** on signaling kinases can be complex and may not be solely due to the inhibition of endocytosis.[14][15] For example, differential effects on Akt phosphorylation have been observed compared to other dynamin inhibitors.[14][15]

It is crucial to include appropriate controls in experiments, such as using multiple dynamin inhibitors with different mechanisms of action or, where possible, genetic approaches like siRNA-mediated knockdown of dynamin to confirm that the observed phenotype is specifically due to dynamin inhibition.[20]

Conclusion

Dyngo-4a is a highly potent and versatile inhibitor of dynamin that has become an indispensable tool in cell biology. Its preferential action on helical dynamin oligomers provides a more nuanced approach to studying endocytosis compared to earlier inhibitors. By understanding its mechanism, potency, and potential off-target effects as detailed in this guide, researchers can effectively employ **Dyngo-4a** to uncover the intricate roles of dynamin in cellular trafficking, signaling, and disease.

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